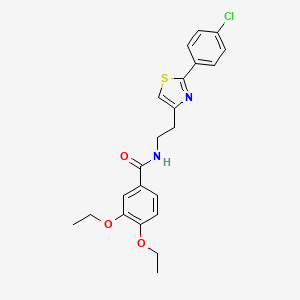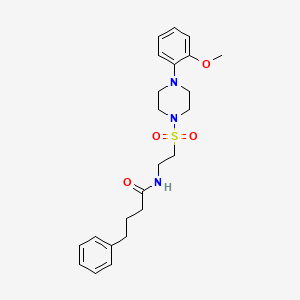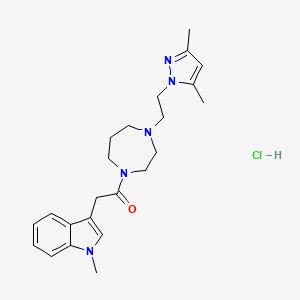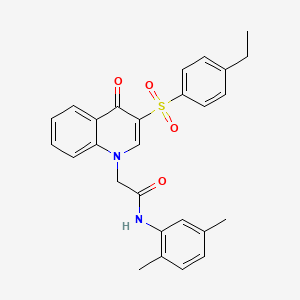![molecular formula C8H14ClN3O B2985905 2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride CAS No. 2361643-76-5](/img/structure/B2985905.png)
2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride” is a chemical compound with the CAS Number: 2361643-76-5 . It has a molecular weight of 203.67 . The IUPAC name for this compound is 2-(4-(dimethylamino)pyridazin-3-yl)ethan-1-ol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3O.ClH/c1-11(2)8-3-5-9-10-7(8)4-6-12;/h3,5,12H,4,6H2,1-2H3;1H . This indicates the molecular structure of the compound.It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .
科学的研究の応用
Antioxidants and Ethanol Research
Research has explored the role of antioxidants in mitigating the teratogenic effects of ethanol, suggesting a potential area of study for related compounds in understanding and counteracting ethanol-induced oxidative stress. Cohen‐Kerem and Koren (2003) reviewed the experimental data on antioxidant effects in models of fetal alcohol syndrome, highlighting the potential for antioxidant treatment in alcohol-consuming mothers to reduce fetal alcohol damage (Cohen‐Kerem & Koren, 2003).
Enzymatic Activity and Alcohol
Studies on the microsomal ethanol-oxidizing system (MEOS) and the role of cytochrome P450 enzymes in ethanol metabolism have provided insights into the cellular mechanisms of ethanol tolerance and susceptibility to liver damage. Lieber (1999) detailed the physiological role of MEOS and its induction after chronic ethanol consumption, contributing to increased drug tolerance and susceptibility to hepatotoxic agents (Lieber, 1999).
Ethanol Production and Hydrolysis
The hydrolysis of lignocellulosic materials for ethanol production has been a significant focus, with Sun and Cheng (2002) reviewing the challenges and advancements in improving the yield and cost-effectiveness of cellulose hydrolysis for ethanol production (Sun & Cheng, 2002).
Genetic Polymorphism in Alcohol Metabolism
Research into genetic polymorphism in CYP2E1, a key enzyme in alcohol metabolism, has provided insights into individual variability in response to ethanol exposure. Neafsey et al. (2009) discussed the impact of CYP2E1 genetic variants on susceptibility to ethanol-induced liver damage and the challenges in linking specific polymorphisms to enzyme function (Neafsey et al., 2009).
Safety and Hazards
将来の方向性
While specific future directions for “2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride” were not found in the search results, it’s worth noting that diazine alkaloids, including pyridazine derivatives, have been reported to exhibit a wide range of pharmacological activities . This suggests that there may be potential for further exploration and development of these compounds in various therapeutic applications.
特性
IUPAC Name |
2-[4-(dimethylamino)pyridazin-3-yl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-11(2)8-3-5-9-10-7(8)4-6-12;/h3,5,12H,4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASUVOZRWNNTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=NC=C1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985825.png)


![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2985831.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2985832.png)
![4-[[3-(Trifluoromethyl)cyclobutyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2985834.png)

![7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one](/img/structure/B2985837.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2985838.png)
![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2985840.png)
![3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
![(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2985844.png)

